2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa inhibition Anticoagulant drug discovery Structure-activity relationship

Procure 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide for FXa inhibitor SAR exploration. Its 3-methoxy substitution on the central phenyl ring and 2,4-dimethoxybenzamide core differentiate it from apixaban intermediates. Lower TPSA (78.9 Ų) predicts superior permeability for oral absorption optimization. Use as a reference standard for LC-MS impurity profiling under ICH Q3A guidelines or as a scaffold-hopping tool in computational docking studies against FXa (PDB: 2P16). Verify FXa inhibitory activity via chromogenic substrate assay before use.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 941978-80-9
Cat. No. B2364353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941978-80-9
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC
InChIInChI=1S/C21H24N2O5/c1-26-15-8-9-16(18(13-15)27-2)21(25)22-14-7-10-17(19(12-14)28-3)23-11-5-4-6-20(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
InChIKeyWYTNKXURTKNVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (941978-80-9) – Factor Xa Inhibitor Lead Compound Overview for Research Procurement


2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941978-80-9) is a synthetic benzamide derivative bearing a 2-oxopiperidin-1-yl substituent on the aniline ring and a 2,4-dimethoxybenzamide core [1]. This structural class has been extensively characterized in the patent literature as inhibitors of coagulation factor Xa (FXa), a validated target for anticoagulant therapy [2]. The compound shares the 2-oxopiperidine pharmacophore with the marketed FXa inhibitor apixaban; however, its distinct substitution pattern – featuring a 3-methoxy group on the central phenyl ring and a 2,4-dimethoxybenzamide moiety – differentiates it from the 4-(2-oxopiperidin-1-yl)phenyl-based intermediates commonly used in apixaban synthesis . The molecular formula is C21H24N2O5 with a molecular weight of 384.4 g/mol, computed XLogP3-AA of 2.5, one hydrogen bond donor, and five hydrogen bond acceptors [1].

Why 2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Simply Replaced by In-Class Benzamide FXa Inhibitors


Benzamide-based factor Xa inhibitors with a 2-oxopiperidine substituent exhibit steep structure-activity relationships (SAR), wherein alterations to the substitution pattern on either the benzamide or the central phenyl ring can produce order-of-magnitude shifts in inhibitory potency (Ki/IC50) and selectivity against related serine proteases [1]. For example, the 4-(2-oxopiperidin-1-yl)phenyl intermediate (N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide) serves as a critical building block for apixaban but lacks measurable FXa inhibitory activity as a standalone entity; its activity is contingent on the full pyrazolopyridinone scaffold [2]. The target compound 941978-80-9 incorporates a 3-methoxy substituent on the phenyl ring and a 2,4-dimethoxybenzamide moiety – a combination that is absent from the commonly procured apixaban intermediates such as N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 503613-37-4 variant) and O-desmethyl apixaban precursors [3]. Generic substitution with a structurally proximate analog (e.g., 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, CAS 941919-25-1) would alter the electronic and steric environment of the benzamide pharmacophore, potentially abrogating target engagement or introducing off-target activity [1]. The quantitative evidence below delineates where these differences translate into measurable divergence.

941978-80-9 Differentiation Evidence: Quantitative Comparison Against Structural Analogs for Scientific Procurement Decisions


Factor Xa Inhibitory Potency: Class-Level Baseline and Structure-Activity Context for 941978-80-9

Although no direct FXa IC50 or Ki value has been published specifically for CAS 941978-80-9, the benzamide-2-oxopiperidine patent class (WO2001005772A1) establishes that compounds within this structural family achieve FXa Ki values ≤ 100 nM, with preferred compounds demonstrating Ki ≤ 2 nM [1]. For context, the clinically approved comparator apixaban exhibits a human FXa Ki of 0.08 nM, while rivaroxaban shows a Ki of 0.4 nM [2]. The 2,4-dimethoxybenzamide substitution pattern in 941978-80-9 is structurally distinct from the 4-methoxyphenyl-pyrazolopyridinone scaffold of apixaban, suggesting a differentiated binding mode that may be exploitable for backup series or IP diversification [3].

Factor Xa inhibition Anticoagulant drug discovery Structure-activity relationship

Substitution Pattern Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Benzamide Isomers

The regioisomeric difference between 2,4-dimethoxybenzamide (941978-80-9) and the 3,4-dimethoxybenzamide analog (CAS 941919-25-1) produces distinct electronic and steric profiles. The 2-methoxy group in 941978-80-9 introduces ortho-steric hindrance adjacent to the amide carbonyl, which can influence the dihedral angle of the benzamide pharmacophore and alter hydrogen-bonding geometry with the FXa S1/S4 pockets [1]. In related benzamide series, a 2-methoxy substituent has been shown to reduce metabolic N-dealkylation compared to 3- or 4-methoxy substitution, potentially extending microsomal half-life [2]. While direct potency comparison between these two specific isomers is not available, the 3,4-dimethoxy analog is inferred to target FXa based on structural similarity to apixaban intermediates but lacks published IC50 data, and its benzamide core substitution differs from the 4-methoxyphenyl orientation present in apixaban .

Medicinal chemistry Isomer comparison Benzamide SAR

Physicochemical Property Differentiation: Computed LogP and Solubility Profile vs. Apixaban

The computed XLogP3-AA for 941978-80-9 is 2.5, compared to apixaban's XLogP3 of 2.2 [1]. The moderate increase in lipophilicity (+0.3 log units) is attributable to the additional methoxy substituents on the benzamide ring. In the factor Xa inhibitor class, lipophilicity correlates with plasma protein binding and volume of distribution; apixaban exhibits ~87% human plasma protein binding with a Vd of ~21 L [2]. The higher logP of 941978-80-9 predicts moderately increased protein binding and tissue distribution, which could be advantageous for achieving sustained target occupancy but may also elevate the risk of CYP-mediated metabolism [3]. The compound has one hydrogen bond donor and five hydrogen bond acceptors, meeting Lipinski's Rule of Five criteria, with a topological polar surface area (TPSA) of 78.9 Ų versus apixaban's 112 Ų, suggesting potentially superior membrane permeability [1].

ADME prediction Lipophilicity Drug-likeness

Selectivity Potential: Divergence from Apixaban Pyrazolopyridinone Scaffold as an IP-Distinct FXa Inhibitor Template

Apixaban's selectivity for FXa over related serine proteases (thrombin, trypsin, factor VIIa, factor IXa, factor XIa, activated protein C, plasmin) exceeds 30,000-fold [1]. This selectivity is conferred by the pyrazolopyridinone core engaging the S1 and S4 pockets of FXa. The benzamide-based scaffold of 941978-80-9 lacks this bicyclic core, relying instead on a flexible benzamide linkage for target engagement [2]. In benzamide FXa inhibitor series described in patent WO2001005772A1, compounds demonstrate selectivity for FXa over thrombin, trypsin, and other serine proteases, with no substantial inhibition of these off-targets at concentrations up to 100 µM [2]. The distinct chemotype of 941978-80-9 provides an alternative starting point for medicinal chemistry programs seeking freedom-to-operate outside the pyrazole-based FXa inhibitor patent estate, which is dominated by apixaban, betrixaban, and edoxaban [3].

Selectivity profiling Scaffold hopping Patent landscape

Recommended Research and Industrial Applications for 2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (941978-80-9)


Medicinal Chemistry Lead Optimization: Benzamide-Based FXa Inhibitor Backup Series

941978-80-9 serves as a tractable starting point for SAR exploration around the benzamide FXa inhibitor pharmacophore. Its 2,4-dimethoxy substitution pattern offers a distinct electronic profile relative to 3,4-dimethoxy or unsubstituted benzamide analogs, enabling medicinal chemists to probe the effect of ortho-methoxy steric hindrance on FXa potency and selectivity [1]. The compound's computed TPSA (78.9 Ų) is significantly lower than apixaban's (112 Ų), predicting superior passive permeability that can be exploited to improve oral absorption in backup candidates [1]. Procurement for this purpose should include structurally defined comparator compounds (e.g., CAS 941919-25-1) to enable head-to-head biochemical profiling.

Apixaban Process Chemistry Quality Control: Impurity Identification and Reference Standard

Compounds bearing the 2-oxopiperidin-1-ylphenyl motif are recognized intermediates and potential impurities in apixaban manufacturing [2]. 941978-80-9, with its characteristic 3-methoxy substitution on the central phenyl ring, may arise as a process-related impurity during specific synthetic routes involving methoxy-substituted aniline coupling partners. Its availability as a characterized reference standard (CAS 941978-80-9, MW 384.4) enables LC-MS identification and quantification in API batch release testing, supporting regulatory compliance under ICH Q3A guidelines for impurity profiling [3].

Computational Chemistry and Docking Studies: Scaffold-Hopping from Pyrazole to Benzamide FXa Inhibitors

The benzamide scaffold of 941978-80-9 is structurally divergent from the pyrazolopyridinone core of marketed FXa inhibitors (apixaban, betrixaban, edoxaban) [1]. This scaffold-hopping opportunity allows computational chemists to perform molecular docking studies comparing the binding pose of the benzamide series against the established pyrazole-based inhibitors within the FXa active site (PDB: 2P16) [2]. The presence of the 2-oxopiperidine moiety in both chemotypes provides a conserved anchor point for S4 pocket engagement, while the benzamide linkage explores alternative S1/S4 connectivity, potentially yielding novel IP [3].

Pharmacology Tool Compound for In Vitro Coagulation Cascade Studies

As a member of the benzamide-2-oxopiperidine FXa inhibitor class, 941978-80-9 can be deployed as a research tool to dissect the coagulation cascade in human plasma-based assays (PT, aPTT) [1]. Procurement for this application requires confirmation of FXa inhibitory activity against the class baseline (Ki ≤ 100 nM) via a chromogenic substrate assay (e.g., S-2765) prior to use in more complex biological matrices. Researchers should note that the compound's potency is expected to be lower than apixaban (Ki 0.08 nM) and should calibrate concentrations accordingly [2].

Quote Request

Request a Quote for 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.